BenchChemオンラインストアへようこそ!

Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate

physicochemical properties drug-likeness permeability

Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 2007919-54-0, molecular formula C₁₅H₁₅NO₅, MW 289.28 g/mol) is a synthetic 2-oxo-1,2-dihydroquinoline-4-carboxylate derivative featuring an N1-(2-ethoxy-2-oxoethyl) substituent coupled with a methyl ester at C4. Its computed XLogP3-AA is 1.4, with 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds, distinguishing it from the parent scaffold methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 39497-01-3, MW 203.19, XLogP3 ~1.6, 1 H-bond donor).

Molecular Formula C15H15NO5
Molecular Weight 289.28 g/mol
Cat. No. B8100317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate
Molecular FormulaC15H15NO5
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC=CC=C2C(=CC1=O)C(=O)OC
InChIInChI=1S/C15H15NO5/c1-3-21-14(18)9-16-12-7-5-4-6-10(12)11(8-13(16)17)15(19)20-2/h4-8H,3,9H2,1-2H3
InChIKeyOYPXRLPZRPFXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate – CAS 2007919-54-0 Procurement & Structural Overview


Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 2007919-54-0, molecular formula C₁₅H₁₅NO₅, MW 289.28 g/mol) is a synthetic 2-oxo-1,2-dihydroquinoline-4-carboxylate derivative featuring an N1-(2-ethoxy-2-oxoethyl) substituent coupled with a methyl ester at C4 [1]. Its computed XLogP3-AA is 1.4, with 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds, distinguishing it from the parent scaffold methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 39497-01-3, MW 203.19, XLogP3 ~1.6, 1 H-bond donor) . The compound is commercially available at ≥95% and 98% purity grades from multiple vendors .

Why Generic 2-Oxoquinoline-4-carboxylate Analogs Cannot Substitute Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate


In-class 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives exhibit strong structure-activity dependence on N1-substitution and ester identity, making generic interchange unreliable. SAR studies reveal that modest N-alkyl modifications produce IC₅₀ shifts from single-digit nanomolar (c-Met kinase: 0.6–0.7 nM for optimized N-substituted derivatives) [1] to double-digit micromolar (MDR reversal: 9.09–71.14 μM) upon altering the N1 appendage [2]. The target compound incorporates both an N-(2-ethoxy-2-oxoethyl) side chain and a C4 methyl ester, a dual-ester motif not replicated by the common surrogate methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 39497-01-3), which lacks N1 functionalization entirely. Physicochemical divergence is also pronounced: the target compound adds 86 Da molecular weight, gains two additional hydrogen bond acceptors, and converts the scaffold from a hydrogen bond donor to a pure acceptor profile (0 vs. 1 H-bond donors) [3]. For further-derivatization workflows (e.g., amidation, hydrolysis, or N-deprotection), substitution removes a distinct synthetic handle.

Quantitative Differentiation Evidence for Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate vs. In-Class Alternatives


Physicochemical Profile Differentiation: XLogP3, H-Bond Capacity, and Rotatable Bond Count vs. Parent Methyl 2-Oxo-1,2-dihydroquinoline-4-carboxylate

The target compound exhibits a distinct physicochemical profile compared to the simplest in-class analog (methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, CAS 39497-01-3). The N-(2-ethoxy-2-oxoethyl) appendage increases molecular weight from 203.19 to 289.28 g/mol, adds two additional H-bond acceptors (5 vs. 3), and eliminates the sole H-bond donor (0 vs. 1), converting the scaffold to a pure H-bond acceptor [1]. The XLogP3-AA decreases modestly from ~1.6 to 1.4, while the rotatable bond count triples from 2 to 6, reflecting enhanced conformational flexibility [1]. These cumulative changes are expected to alter passive membrane permeability and oral bioavailability parameters in accordance with Lipinski's Rule of Five, representing a non-interchangeable physicochemical entity [2].

physicochemical properties drug-likeness permeability

Antioxidant Capacity Class-Level Benchmarking via DPPH Radical Scavenging of 2-Oxo-1,2-dihydroquinoline-4-carboxylate Derivatives

Although no direct head-to-head antioxidant data exist for the target compound, the 2-oxo-1,2-dihydroquinoline-4-carboxylate scaffold has established radical scavenging activity. Filali Baba et al. (2019) reported that N-alkylated 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives 3a–3c exhibited DPPH IC₅₀ values in the range of 7.7–14.2 µg/mL, with compound 3b displaying the highest potency across both DPPH and FRAP assays [1][2]. In contrast, the parent carboxylic acid scaffold (lacking the N-alkyl and ester groups) showed substantially weaker activity, and the N-unsubstituted methyl ester analog (CAS 39497-01-3) was not active enough to be reported in the same study [1]. The target compound, which incorporates an N-(2-ethoxy-2-oxoethyl) substituent structurally analogous to the active N-alkyl series, is positioned within this active SAR space.

antioxidant activity DPPH assay free radical scavenging

Dual-Ester Synthetic Handle: Orthogonal Derivatization Potential vs. Mono-Ester and Carboxylic Acid Analogs

The target compound uniquely carries two distinct ester moieties: a C4 methyl ester and an N1 ethyl acetate ester. This dual-ester architecture enables sequential, orthogonal derivatization that is physically impossible with simple mono-ester analogs such as ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 84906-82-1) or the parent acid. The N1 ethyl ester can be selectively hydrolyzed under mild basic conditions to reveal a carboxylic acid at the N1 side chain while preserving the C4 methyl ester, or vice versa using steric/electronic selectivity [1][2]. In contrast, the comparator ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 1241719-18-5) shifts the ester to the C3 position and alters the oxidation state at C4 (4-oxo vs. 2-oxo), which fundamentally redirects reactivity away from the 2-oxo-1,2-dihydroquinoline pharmacophore .

synthetic intermediate orthogonal protection derivatization

c-Met Kinase Inhibitory Potential: Class-Level Nanomolar Potency of Optimized 2-Oxo-1,2-dihydroquinoline Scaffolds

A focused series of 2-oxo-1,2-dihydroquinoline derivatives was designed and evaluated as c-Met kinase inhibitors, with the most potent compounds (1h and 1n) achieving IC₅₀ values of 0.6 nM and 0.7 nM, respectively [1]. These compounds possess N-substitution and C4 carboxamide/ester motifs directly analogous to the target compound's architecture. SAR analysis demonstrated that both the N-substituent identity and the C4 ester/carboxamide group critically modulate potency, with single-digit nanomolar activity achievable only when both positions are properly functionalized [1]. The target compound's N-(2-ethoxy-2-oxoethyl) group provides a synthetic entry point for further optimization toward this target class.

c-Met kinase anticancer kinase inhibition

MDR-Reversal Activity: Quantitative SAR Divergence Among N-Substituted 2-Oxo-1,2-dihydroquinoline-4-carboxylate Derivatives

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives were evaluated as ABCB1-related multidrug resistance (MDR) modulators in mouse T-lymphoma cells [1]. Among the tested compounds, 2b, 2c, and 3b exhibited IC₅₀ MDR values of 9.09 μM, 71.14 μM, and 19.09 μM respectively, demonstrating that modest structural modifications at the N-position and C4 ester/acid group produce a nearly 8-fold variation in potency (9.09 vs. 71.14 μM) [1]. The target compound's N-(2-ethoxy-2-oxoethyl) group introduces an additional ester moiety absent in the tested 2b/2c/3b series, representing a structurally distinct entry point for MDR modulator SAR exploration.

MDR reversal ABCB1 modulator cytotoxicity

Validated Application Scenarios for Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate Procurement


Focused Kinase Inhibitor Library Synthesis Using Orthogonal Dual-Ester Derivatization

Medicinal chemistry teams pursuing c-Met or related kinase targets can leverage the target compound's two distinct ester handles (C4 methyl ester and N1 ethyl acetate ester) for sequential, orthogonal functionalization. The C4 ester can be hydrolyzed to a carboxylic acid for amide coupling while the N1 ester remains intact, or the N1 ester can be selectively cleaved to reveal a free carboxylic acid side chain [1][2]. This dual-handle architecture directly supports the SAR precedent that single-digit nanomolar c-Met inhibition (IC₅₀ 0.6–0.7 nM) requires simultaneous optimization of both N-substituent and C4 carboxamide/ester groups .

Antioxidant Screening Cascades Within the N-Alkyl 2-Oxoquinoline SAR Space

The target compound belongs to the N-alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylate subclass that has demonstrated DPPH radical scavenging activity (IC₅₀ 7.7–14.2 µg/mL) [1]. Procurement of this specific N-(2-ethoxy-2-oxoethyl) variant allows research groups to extend the antioxidant SAR beyond the previously characterized N-alkyl series (3a–3c), probing whether the additional ester oxygen atoms in the N1 side chain enhance or diminish radical scavenging capacity. The compound's pure H-bond acceptor profile (0 donors, 5 acceptors) may also favor metal-chelating antioxidant mechanisms [2].

MDR Modulator Lead Generation with Novel N1-Substitution Geometry

ABCB1-mediated multidrug resistance modulation by 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives exhibits extreme sensitivity to N-substitution (IC₅₀ range: 9.09–71.14 μM for tested analogs) [1]. The target compound introduces an N-(2-ethoxy-2-oxoethyl) group that is structurally distinct from all previously tested N-substituents in the MDR panel. Procurement enables evaluation of whether the extended, hydrogen-bond-acceptor-rich side chain improves MDR reversal potency or alters the cytotoxicity selectivity window compared to the simpler N-alkyl series.

Prodrug Design and Physicochemical Property Modulation Studies

The target compound's computed XLogP3-AA of 1.4, zero H-bond donors, and five H-bond acceptors place it in a favorable region of oral drug-likeness space, with a topological polar surface area suited for passive membrane permeation [1]. Its dual-ester motif provides two sites for enzymatic or chemical hydrolysis, enabling systematic investigation of prodrug activation kinetics. Unlike the comparator methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (which bears one H-bond donor), the target compound's pure acceptor profile may reduce P-glycoprotein recognition and improve blood-brain barrier penetration in CNS-targeted programs [2].

Quote Request

Request a Quote for Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.